molecular formula C7H6FN3 B13669393 5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13669393
M. Wt: 151.14 g/mol
InChI Key: PRBWVRCNVOICRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and methyl groups in the structure enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of environmentally friendly oxidizers and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: Using oxidizers like NaOCl or MnO2.

    Reduction: Typically involves hydrogenation reactions.

    Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. For example, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-9-7-4-2-3-6(8)11(7)10-5/h2-4H,1H3

InChI Key

PRBWVRCNVOICRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.